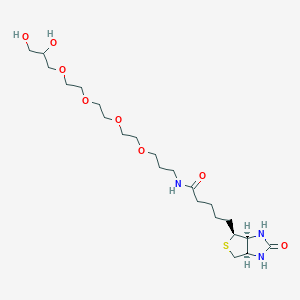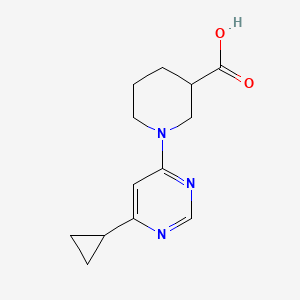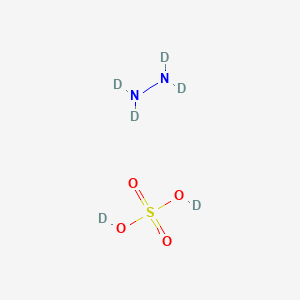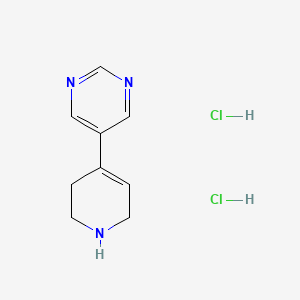![molecular formula C12H12ClN3O2 B1433954 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid CAS No. 852219-10-4](/img/structure/B1433954.png)
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid
Descripción general
Descripción
“4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid” is a chemical compound that can be used as an intermediate in organic and pharmaceutical synthesis . It is also known as "2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo [2,3-d]pyrimidine-6-carboxamide" .
Synthesis Analysis
The synthesis of this compound involves a seven-step process starting from dimethyl malonate . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-D]pyrimidine core, which is a common feature in several Janus kinase (JAK) inhibitors . This structure is crucial for the compound’s biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Ullmann condensation of 2-chloro-3-cyano-5-nitropyridine with 2-amino-pyridine 1-oxides, followed by intramolecular cyclization of the resulting 2-(3-cyano-5-nitro-2-pyridylamino)pyridine 1-oxides with phosphorous trichloride .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates Synthesis
The compound is used in the synthesis of various pharmaceutical intermediates, including those for Tofacitinib citrate, a medication used to treat rheumatoid arthritis .
JAK Inhibitors Production
It serves as a key component in the preparation of JAK inhibitors like Tofacitinib and Ruxolitinib, which are used to treat conditions such as bone marrow diseases and certain types of cancer .
Anti-Breast-Cancer Activity
Researchers have explored its use in the design and synthesis of compounds with anti-breast-cancer activity, aiming to improve selectivity and antiproliferative effects on breast cancer cells .
Green Chemistry Applications
The compound has been utilized in eco-friendly synthesis processes for creating intermediates like Ribociclib, which is used in cancer treatment .
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid are various kinase proteins . Kinase proteins play a crucial role in signal transduction pathways, regulating cellular processes such as growth, division, and death .
Mode of Action
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid interacts with its kinase targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . This interaction results in the inhibition of the kinase proteins, thereby disrupting the signal transduction pathways they regulate .
Biochemical Pathways
The inhibition of kinase proteins by 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid affects various biochemical pathways. These include pathways involved in cell growth and division, apoptosis, and other cellular processes . The disruption of these pathways can lead to downstream effects such as the arrest of cell growth or induction of cell death .
Result of Action
The molecular and cellular effects of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid’s action include the inhibition of kinase proteins, disruption of signal transduction pathways, and potential induction of cell death . These effects make the compound a promising candidate for the development of therapeutic agents, particularly for the treatment of diseases like cancer .
Action Environment
The action, efficacy, and stability of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage of the compound is essential to maintain its efficacy .
Propiedades
IUPAC Name |
4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-10-9-8(12(17)18)5-16(7-3-1-2-4-7)11(9)15-6-14-10/h5-7H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEIAWXWQCVUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C2N=CN=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857404 | |
| Record name | 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852219-10-4 | |
| Record name | 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


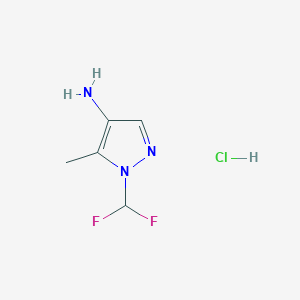
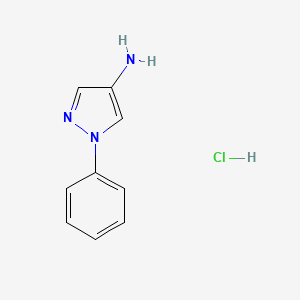


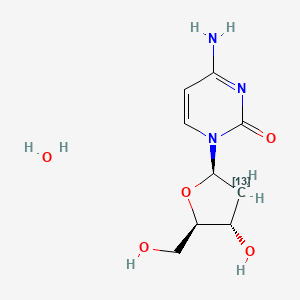
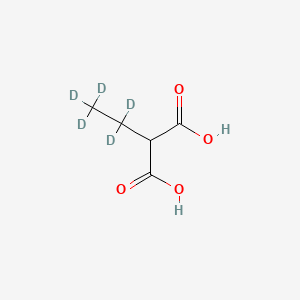
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)
